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Compound of Interest

Compound Name: PF-06462894

Cat. No.: B609990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of

PF-06462894, also known as lorlatinib, across various preclinical species and humans.

Lorlatinib is a potent, third-generation, ATP-competitive small-molecule inhibitor of anaplastic

lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Understanding its

absorption, distribution, metabolism, and excretion (ADME) profile across different species is

crucial for the interpretation of preclinical efficacy and safety data and for the successful design

of clinical trials.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of lorlatinib observed in

humans, mice, rats, and dogs following oral administration. These parameters are essential for

comparing drug exposure and disposition across species.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Humans
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Parameter Value Reference

Dose 100 mg [1][2]

Cmax (ng/mL) ~595 - 907 [3]

Tmax (hr) 1.2 - 2.0 [3]

AUCinf (ng·h/mL) ~8717 - 9836 [3]

Half-life (t½) (hr) ~24 - 25.5 [1][2]

Absolute Bioavailability (%) 81 [1]

Table 2: Multiple-Dose (Steady State) Oral Pharmacokinetic Parameters of Lorlatinib in

Humans

Parameter Value Reference

Dose 100 mg once daily [3]

Cmax (ng/mL) ~516 - 645 [3]

Tmax (hr) ~2.0 [3]

AUCτ (ng·h/mL) ~5233 - 5946 [3]

Note: Lorlatinib exhibits autoinduction of its metabolism, leading to increased clearance after

multiple doses.

Table 3: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Preclinical Species
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Species
Dose
(mg/kg)

Cmax
(µg/L)

Tmax
(hr)

AUC(0–
∞)
(µg/L·h)

Half-life
(t½z)
(hr)

Oral
Bioavail
ability
(%)

Referen
ce

Mouse 10
2705.7 ±

539.8

0.63 ±

0.23

16208.2

± 1720.4

3.26 ±

0.17
N/A [4]

Rat N/A N/A N/A N/A N/A

~100% /

8.6%

(conflictin

g data)

[1][5]

Dog N/A N/A N/A N/A N/A 97 [1][5]

Monkey N/A N/A N/A N/A N/A N/A

N/A: Data not available from the searched sources.

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic

studies. Below are summaries of typical experimental protocols employed in the

pharmacokinetic evaluation of lorlatinib.

Human Pharmacokinetic Studies (Clinical Trials)
Study Design: Phase I, open-label, single- and multiple-dose studies in healthy volunteers

and patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer

(NSCLC)[3].

Dosing: Single oral doses of lorlatinib (e.g., 100 mg) or multiple once-daily oral doses[3].

Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-

dose, and at various intervals up to 144 hours post-dose)[1].

Bioanalysis: Plasma concentrations of lorlatinib and its major metabolites are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[1]

[4].
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Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK

parameters such as Cmax, Tmax, AUC, and half-life[1].

Preclinical Pharmacokinetic Studies (Mouse)
Animals: Kun Ming mice (18–20 g) are typically used[4].

Dosing: A single oral dose of lorlatinib (e.g., 10 mg/kg) is administered by gavage[4]. Animals

are fasted for 12 hours prior to dosing[4].

Sample Collection: Blood and tissue samples are collected at various time points (e.g., 0.5,

1, 2, 4, 8, and 24 hours) post-administration[4]. Blood is processed to obtain serum[4].

Bioanalysis: Lorlatinib concentrations in serum and tissue homogenates are quantified using

a validated LC-MS/MS method[4].

Pharmacokinetic Analysis: Non-compartmental analysis is performed using software to

calculate pharmacokinetic parameters[4].

Signaling Pathway and Experimental Workflow
ALK/ROS1 Signaling Pathway Inhibition by Lorlatinib
Lorlatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK and ROS1

fusion proteins. This blockade disrupts downstream signaling cascades that are critical for

cancer cell proliferation and survival.
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Caption: Inhibition of ALK/ROS1 signaling by lorlatinib.

Typical Experimental Workflow for a Preclinical Oral
Pharmacokinetic Study
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The following diagram illustrates the typical workflow for conducting a preclinical

pharmacokinetic study of an orally administered compound like lorlatinib.
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Caption: Preclinical oral pharmacokinetic study workflow.

Discussion and Interspecies Comparison
A comprehensive analysis of the pharmacokinetic data reveals important species-specific

differences in the disposition of lorlatinib.

Absorption: Lorlatinib is well-absorbed orally in humans, with an absolute bioavailability of

approximately 81%[1]. Preclinical data suggests high oral bioavailability in dogs (97%) and

potentially in rats (~100%), although conflicting data exists for rats (one report of 8.6%)[1][5].

The time to reach maximum plasma concentration (Tmax) is relatively rapid across species,

generally occurring within 1-2 hours in humans and earlier in mice (around 0.6 hours)[3][4].

Distribution: Information on the volume of distribution in preclinical species is limited in the

available literature.

Metabolism: Lorlatinib undergoes metabolism, and in humans, it exhibits autoinduction of its

own metabolism, leading to increased clearance upon multiple dosing[3]. The primary routes

of metabolism have been identified, but a detailed cross-species comparison of metabolic

pathways is beyond the scope of this guide.

Elimination: The elimination half-life of lorlatinib is approximately 24-25.5 hours in humans

after a single dose[1][2]. In mice, the half-life is significantly shorter, around 3.3 hours[4]. This

faster clearance in smaller species is a common observation in drug metabolism and is an

important consideration for designing preclinical efficacy and toxicology studies.

Conclusion
This guide provides a comparative overview of the pharmacokinetics of PF-06462894
(lorlatinib) across humans and several preclinical species. The available data indicates that

lorlatinib is orally bioavailable in the species studied, with notable differences in the rate of

elimination. The significant interspecies differences in pharmacokinetics, particularly the shorter

half-life in rodents, underscore the importance of careful dose selection and study design in

preclinical models to ensure clinically relevant exposures are achieved. Further studies to fully

characterize the pharmacokinetic profile in dogs and monkeys would provide a more complete
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picture for interspecies scaling and prediction of human pharmacokinetics. Researchers and

drug development professionals should consider these species-specific pharmacokinetic

properties when designing and interpreting preclinical studies of lorlatinib and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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